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Compound of Interest

Compound Name: Morpholinoacetonitrile

Cat. No.: B1361388

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinoacetonitrile, also known as 2-(morpholin-4-yl)acetonitrile, is a heterocyclic organic
compound incorporating a morpholine ring and a nitrile functional group. The morpholine
moiety is a well-established pharmacophore in medicinal chemistry, recognized for imparting
favorable physicochemical and pharmacokinetic properties to drug candidates, including
improved aqueous solubility and metabolic stability. The nitrile group, a versatile synthetic
handle, can participate in various chemical transformations and can also contribute to the
biological activity of a molecule. This technical guide provides a comprehensive overview of the
core physicochemical properties of Morpholinoacetonitrile, detailed experimental protocols
for their determination, and a discussion of its potential biological relevance based on the
broader class of morpholine derivatives.

Physicochemical Properties

The fundamental physicochemical properties of Morpholinoacetonitrile are crucial for its
handling, formulation, and potential application in drug discovery and development. A summary
of these properties is presented in the table below.
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Property Value Source(s)
Molecular Formula CeH10N20 [1]
Molecular Weight 126.16 g/mol [2]
Melting Point 62 °C [2]
Boiling Point 124 °C at 23 mmHg [2]
Density (Predicted) 1.055 + 0.06 g/cm?3 [3]
pKa (Predicted) 2.79+£0.10 [3]
logP (Predicted) -0.3 [1]
Solubility Soluble in Methanol [3]

White to almost white powder
Appearance
or crystals

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination and verification
of the physicochemical properties of Morpholinoacetonitrile. The following sections outline
standard methodologies for key experiments.

Synthesis of Morpholinoacetonitrile via Alkylation

A plausible and common method for the synthesis of Morpholinoacetonitrile is the
nucleophilic substitution reaction between morpholine and chloroacetonitrile.

Materials:

Morpholine

Chloroacetonitrile[4]

A suitable base (e.g., potassium carbonate, triethylamine)

An appropriate solvent (e.g., acetonitrile, DMF)
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e Sodium iodide (optional, as a catalyst)[5]

Procedure:

» To a solution of morpholine in the chosen solvent, add the base.
e If using, add a catalytic amount of sodium iodide.

» Slowly add chloroacetonitrile to the reaction mixture with stirring.

e Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the
reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

e Upon completion, cool the reaction mixture to room temperature.
« Filter off any inorganic salts.
» Remove the solvent under reduced pressure.

 Purify the crude product by a suitable method, such as column chromatography or distillation
under reduced pressure, to yield pure Morpholinoacetonitrile.

Mandatory Visualization
Logical Workflow for the Synthesis of
Morpholinoacetonitrile
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General Synthesis Workflow for Morpholinoacetonitrile
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Caption: A diagram illustrating the general synthetic route to Morpholinoacetonitrile.

Determination of Aqueous Solubility

The "shake-flask" method is a standard approach to determine the solubility of a compound in

water.
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Procedure:

o Add an excess amount of Morpholinoacetonitrile to a known volume of deionized water in
a sealed flask.

o Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to
ensure equilibrium is reached.

o Allow the undissolved solid to settle.

o Carefully withdraw a sample of the supernatant and filter it to remove any undissolved
particles.

e Analyze the concentration of Morpholinoacetonitrile in the filtrate using a suitable analytical
method, such as HPLC-UV or GC-MS.

o The determined concentration represents the aqueous solubility of the compound at that
temperature.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable method for determining the acid dissociation constant (pKa)
of a compound.

Procedure:

o Prepare a solution of Morpholinoacetonitrile of known concentration in a suitable solvent
system (e.g., water or a water-methanol mixture).

o Calibrate a pH meter with standard buffer solutions.
e Immerse the pH electrode in the sample solution and record the initial pH.

e Gradually add a standardized solution of a strong acid (e.g., HCI) in small, known
increments.

» Record the pH of the solution after each addition, allowing the reading to stabilize.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1361388?utm_src=pdf-body
https://www.benchchem.com/product/b1361388?utm_src=pdf-body
https://www.benchchem.com/product/b1361388?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Continue the titration past the equivalence point.
» Plot the pH of the solution against the volume of titrant added to generate a titration curve.

e The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition
Coefficient)

The shake-flask method is the traditional and most common technique for the experimental
determination of logP.

Procedure:

o Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-
octanol.

¢ Dissolve a known amount of Morpholinoacetonitrile in either the water-saturated n-octanol
or the n-octanol-saturated water.

¢ Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel.

o Shake the funnel vigorously for a set period to allow for partitioning of the compound
between the two phases.

» Allow the two phases to separate completely.
» Carefully collect samples from both the n-octanol and aqueous layers.

o Determine the concentration of Morpholinoacetonitrile in each phase using a suitable
analytical method (e.g., HPLC-UV).

e The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol
phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Biological Activity and Signaling Pathways
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While specific studies on the biological activity and signaling pathway involvement of
Morpholinoacetonitrile are not extensively documented in publicly available literature, the
broader class of morpholine-containing compounds exhibits a wide range of pharmacological
activities.[6][7][8] These activities include roles as anticancer, anti-inflammatory, and central
nervous system (CNS) active agents.[9][10]

The morpholine ring is often considered a "privileged structure" in drug discovery due to its
ability to improve the pharmacokinetic profile of a molecule.[10] It can enhance aqueous
solubility, which is beneficial for drug absorption and distribution, and its metabolic stability can
lead to a longer half-life in the body.

The nitrile group can also contribute to biological activity. In some contexts, it can act as a
hydrogen bond acceptor or be metabolized to other functional groups. The presence of both
the morpholine and nitrile moieties in Morpholinoacetonitrile suggests that it could be a
valuable building block for the synthesis of novel therapeutic agents. Further in vitro and in vivo
studies are necessary to elucidate the specific biological effects and potential signaling
pathway modulation of Morpholinoacetonitrile.

Conclusion

This technical guide has provided a detailed overview of the known physicochemical properties
of Morpholinoacetonitrile, along with standardized experimental protocols for their
determination. While specific biological data for this compound is limited, its structural features,
incorporating the pharmacologically significant morpholine ring, suggest its potential as a
valuable scaffold in drug discovery and development. The information presented herein serves
as a foundational resource for researchers and scientists working with this compound, enabling
its effective use in further synthetic and biological investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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